11-(三苯甲硫基)十一碳酸

描述

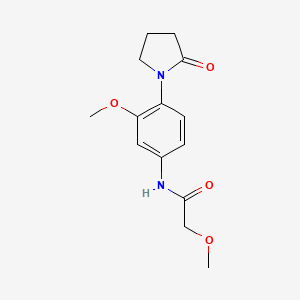

11-(Tritylthio)undecanoic acid, also known as 11-TTA, is a sulfur-containing fatty acid found in a variety of organisms ranging from bacteria to animals. It is a naturally occurring fatty acid that has been studied extensively due to its potential applications in biomedicine, pharmacology, and other scientific fields. 11-TTA is an important compound due to its unique chemical structure and its ability to interact with biological systems.

科学研究应用

- Undecanoic thiol acid serves as an effective emulsifier and surfactant due to its molecular structure containing both sulfur and carboxyl groups. Its excellent surface activity enhances wetting properties and dispersion capabilities. Researchers have explored its use in surface treatments, where it improves the performance of coatings, inks, and dyes .

- The compound can act as a catalyst or promoter in chemical reactions. By participating in reactions that form thiol groups, it can stabilize metal nanoparticles and facilitate the synthesis of functional materials. Its ability to form stable complexes with metals makes it valuable in areas like metal nanoparticle preparation and surface modification .

- Undecanoic acid, a saturated medium-chain fatty acid, exhibits antifungal effects. Recent research has highlighted its potential in treating fungal infections. It modulates fungal metabolism by affecting the expression of critical genes related to virulence. Specifically, it has been studied against dermatophytes, such as Trichophyton rubrum, impacting cell wall processes, lipid metabolism, and mRNA processing. Its chemical modifiability and suitability for combination therapy make it promising for novel antifungal treatments .

- Researchers have harnessed undecanoic thiol acid’s ability to form stable complexes with metals. This property finds applications in preparing metal nanoparticles and modifying metal surfaces. The resulting functional materials have potential uses in catalysis, sensors, and nanotechnology .

- Undecanoic acid’s toxicity affects fungal metabolism, making it suitable for synergistic therapies. Combining it with existing antifungal drugs could enhance treatment efficacy. Its chemical structure allows for modifications, potentially improving its therapeutic properties .

- Studies have revealed that undecanoic acid significantly impacts pivotal processes in fungal cells, including cell wall assembly, membrane formation, and lipid metabolism. Understanding these effects contributes to antifungal drug development and highlights its potential as a therapeutic agent .

Emulsifiers and Surfactants

Catalysis and Promoters

Antifungal Properties

Functional Materials Synthesis

Synergistic Therapies

Cell Wall and Membrane Research

安全和危害

作用机制

Target of Action

The primary target of 11-(Tritylthio)undecanoic acid It is known that undecanoic acid, a related compound, has antifungal effects . It modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Mode of Action

The exact mode of action of 11-(Tritylthio)undecanoic acid Undecanoic acid, a related compound, is known to have profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Biochemical Pathways

The specific biochemical pathways affected by 11-(Tritylthio)undecanoic acid Undecanoic acid, a related compound, is known to modulate fungal metabolism .

Pharmacokinetics

The ADME properties of 11-(Tritylthio)undecanoic acid Testosterone undecanoate, a related compound, is known to have a considerably better pharmacokinetic profile . After two initial injections with a 6-week interval, the future intervals between injections are usually 12 weeks .

Result of Action

The molecular and cellular effects of 11-(Tritylthio)undecanoic acid Undecanoic acid, a related compound, is known to elicit profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 11-(Tritylthio)undecanoic acid It is known that the compound can be used as a surface-active agent for surface treatment . Its molecular structure contains a thiol group and a carboxyl group, which gives it good surface activity, improving wettability and dispersibility .

属性

IUPAC Name |

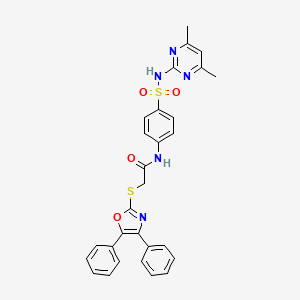

11-tritylsulfanylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O2S/c31-29(32)24-16-5-3-1-2-4-6-17-25-33-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23H,1-6,16-17,24-25H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSYGKLZPQMABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Tritylthio)undecanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)

![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)